molecular formula C11H12FNO2 B13194586 5-Fluoro-2-(3-methoxyazetidin-1-yl)benzaldehyde

5-Fluoro-2-(3-methoxyazetidin-1-yl)benzaldehyde

Cat. No.: B13194586
M. Wt: 209.22 g/mol
InChI Key: IQVPLJRNEXKFCK-UHFFFAOYSA-N
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Description

5-Fluoro-2-(3-methoxyazetidin-1-yl)benzaldehyde is an organic compound with the molecular formula C11H12FNO2 and a molecular weight of 209.22 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and an azetidine ring attached to a benzaldehyde core. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the halogen-exchange reaction with 4-chlorobenzaldehyde to introduce the fluorine atom . The azetidine ring can be introduced through a nucleophilic substitution reaction using appropriate azetidine derivatives under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(3-methoxyazetidin-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products

    Oxidation: 5-Fluoro-2-(3-methoxyazetidin-1-yl)benzoic acid.

    Reduction: 5-Fluoro-2-(3-methoxyazetidin-1-yl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-(3-methoxyazetidin-1-yl)benzaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(3-methoxyazetidin-1-yl)benzaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or disruption of cellular processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(3-methoxyazetidin-1-yl)benzaldehyde is unique due to the presence of the azetidine ring, which imparts specific chemical and biological properties

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

5-fluoro-2-(3-methoxyazetidin-1-yl)benzaldehyde

InChI

InChI=1S/C11H12FNO2/c1-15-10-5-13(6-10)11-3-2-9(12)4-8(11)7-14/h2-4,7,10H,5-6H2,1H3

InChI Key

IQVPLJRNEXKFCK-UHFFFAOYSA-N

Canonical SMILES

COC1CN(C1)C2=C(C=C(C=C2)F)C=O

Origin of Product

United States

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